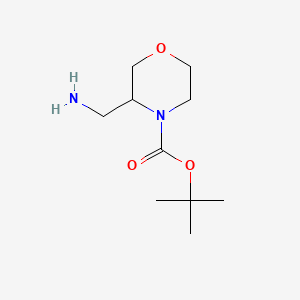

Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSSIQNSBCQILH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657773 | |

| Record name | tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475106-18-4 | |

| Record name | tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminomethyl-4-boc-morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate: A Key Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of tert-butyl 3-(aminomethyl)morpholine-4-carboxylate, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core properties, synthesis, and applications, offering field-proven insights into its utility in medicinal chemistry.

Introduction: The Strategic Importance of the Morpholine Scaffold

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties and biological activity.[1] Its presence can improve aqueous solubility, metabolic stability, and oral bioavailability. This compound, with its strategically placed aminomethyl group and a Boc-protected ring nitrogen, serves as a highly valuable and adaptable intermediate for the synthesis of complex molecules, particularly in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Physicochemical and Structural Properties

This compound is a chiral compound, and its properties can vary slightly depending on the specific stereoisomer. The Boc (tert-butoxycarbonyl) protecting group on the morpholine nitrogen allows for controlled, sequential reactions, making it a cornerstone of multi-step syntheses.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [2][3] |

| Molecular Weight | 216.28 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Storage Temperature | 2-8°C, sealed, dry, light-proof | [4] |

| CAS Numbers | Racemate: 475106-18-4(R)-isomer: 1187929-33-4(S)-isomer: 879403-42-6 | [2][3][5] |

| IUPAC Name (R-isomer) | tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate | [3] |

Synthesis of this compound

The synthesis of chiral morpholine derivatives is a critical area of organic chemistry. While various methods exist for the construction of the morpholine ring, a common strategy for preparing compounds like this compound involves the cyclization of an appropriate amino alcohol precursor, followed by protection and functional group manipulation.

A representative synthetic approach, adapted from methodologies for similar structures, is outlined below.[6] This multi-step synthesis emphasizes the strategic use of protecting groups to achieve the desired final product.

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis of a Chiral Morpholine Precursor

The following protocol is based on the synthesis of a structurally related chiral morpholine, (S)-3-morpholinyl carboxylic acid tert-butyl ester, which can be a precursor to the target molecule via reduction of the carboxylic acid.[6]

Step 1: Synthesis of L-serine tert-butyl ester

-

Dissolve L-serine in tert-butyl acetate.

-

At 0-10 °C, add a catalytic amount of perchloric acid.

-

The reaction mixture is stirred and allowed to warm to room temperature, then heated to facilitate the reaction.

-

After completion, the reaction is worked up by washing with a basic solution, followed by extraction and drying to yield L-serine tert-butyl ester.

Step 2: N-Chloroacetylation

-

Dissolve the L-serine tert-butyl ester in dichloromethane.

-

Cool the solution to 0-10 °C and add a solution of chloroacetyl chloride in dichloromethane dropwise.

-

The reaction is stirred and allowed to proceed to completion.

-

Work-up involves washing with water and drying to afford N-chloroacetyl-L-serine tert-butyl ester.

Step 3: Cyclization to form the Morpholine Ring

-

Dissolve the N-chloroacetyl-L-serine tert-butyl ester in a suitable solvent such as toluene.

-

At 0-30 °C, add a solution of a base like sodium ethoxide in toluene dropwise.

-

The reaction mixture is heated to drive the intramolecular cyclization.

-

After the reaction is complete, it is quenched and worked up by washing and drying to yield (S)-5-oxo 3-morpholinyl carboxylic acid tert-butyl ester.

Step 4: Reduction of the Lactam

-

Dissolve the (S)-5-oxo 3-morpholinyl carboxylic acid tert-butyl ester in methanol.

-

At -10 to 0 °C, successively add aluminum trichloride and sodium borohydride.

-

The reaction is stirred and allowed to proceed to completion.

-

Work-up by washing and drying yields (S)-3-morpholinyl carboxylic acid tert-butyl ester.

Step 5: Reduction of the Carboxylic Acid to the Aminomethyl Group (Hypothetical)

-

The carboxylic acid moiety would then be converted to the primary amine. This can be achieved through various methods, such as conversion to an amide followed by a Hofmann rearrangement or reduction of a nitrile intermediate.

Step 6: Boc Protection

-

The resulting 3-(aminomethyl)morpholine derivative is dissolved in a suitable solvent.

-

Di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., triethylamine or diisopropylethylamine) are added.

-

The reaction is stirred at room temperature until completion.

-

Standard aqueous work-up and purification by column chromatography would yield the final product.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block in the synthesis of a variety of biologically active molecules.

Kinase Inhibitors

The morpholine ring is a common feature in many kinase inhibitors. A notable example where a similar morpholine derivative is a key intermediate is in the synthesis of BMS-599626, a potent and selective oral inhibitor of human epidermal growth factor receptor 1 and 2 (HER1 and HER2) kinases.[7] The morpholine moiety in such compounds often occupies the solvent-exposed region of the ATP-binding pocket, contributing to the overall binding affinity and selectivity of the inhibitor.

GPCR Modulators

The aminomethyl group of this compound provides a convenient handle for derivatization, allowing for its incorporation into a wide range of GPCR modulators. The morpholine oxygen can act as a hydrogen bond acceptor, while the overall scaffold can influence the conformation of the molecule, enabling it to fit into specific receptor binding sites.

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for assessing the purity of Boc-protected amines. A typical method would involve a C18 column with a gradient elution of water and acetonitrile, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape. The Boc-protected compound is relatively nonpolar and will have a longer retention time than its deprotected, more polar counterpart.

Caption: A typical workflow for the HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The ¹H NMR spectrum would show characteristic signals for the tert-butyl group (a singlet at around 1.4 ppm), the morpholine ring protons, and the aminomethyl protons.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is important to avoid contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex molecules in drug discovery. Its unique combination of a chiral morpholine scaffold, a reactive aminomethyl group, and a strategically placed Boc protecting group allows for its incorporation into a wide range of bioactive compounds, particularly kinase inhibitors and GPCR modulators. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective utilization in the development of next-generation therapeutics.

References

-

Organic Syntheses. (n.d.). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Retrieved from [Link]

- MDPI. (2018). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)

-

ChemBK. (2024, April 9). tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]

-

My Skin Recipes. (n.d.). This compound. Retrieved from [Link]

- Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.

- CN102617503A. (2012). Novel synthetic method of (S)-3-morpholinyl carboxylic acid.

- WO2010065447A3. (2010). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

ResearchGate. (2025, August 6). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Retrieved from [Link]

- SciELO México. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Journal of the Mexican Chemical Society, 69(1).

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. scbt.com [scbt.com]

- 3. tert-Butyl (R)-3-(aminomethyl)morpholine-4-carboxylate | 1187929-33-4 [sigmaaldrich.com]

- 4. This compound [myskinrecipes.com]

- 5. 879403-42-6|(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]

- 6. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 7. chembk.com [chembk.com]

An In-Depth Technical Guide to (S)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate: A Key Chiral Building Block in Modern Drug Discovery

Abstract

(S)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate is a synthetically versatile chiral building block of significant interest to the pharmaceutical and life sciences industries. Its structure combines three critical features for drug design: the metabolically stable and solubilizing morpholine scaffold, a stereochemically defined center essential for specific biological targeting, and orthogonally protected amine functionalities. The primary amine of the aminomethyl group serves as a key reactive handle for molecular elaboration, while the tert-butoxycarbonyl (Boc) group on the morpholine nitrogen allows for controlled, sequential synthesis strategies. This guide provides an in-depth examination of its structure, properties, synthesis, and applications, offering field-proven insights for researchers, chemists, and drug development professionals aiming to leverage this valuable intermediate in the creation of novel therapeutic agents.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is a six-membered saturated heterocycle containing both an ether and a secondary amine functionality.[1] In medicinal chemistry, it is considered a "privileged pharmacophore" due to its frequent appearance in a wide array of biologically active compounds and approved drugs.[2] Its prevalence stems from a combination of favorable physicochemical properties. The ether oxygen can act as a hydrogen bond acceptor, while the nitrogen atom provides a point for substitution, influencing basicity and molecular conformation.[3] Crucially, the morpholine ring often enhances aqueous solubility and metabolic stability, improving the overall pharmacokinetic profile of a drug candidate.[2]

(S)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate capitalizes on this robust scaffold by incorporating additional, strategically important chemical features. The (S)-stereocenter at the C3 position allows for precise, three-dimensional interactions with chiral biological targets like enzymes and receptors, while the aminomethyl side chain provides a primary amine that is synthetically accessible for derivatization.[4]

Physicochemical and Structural Characteristics

The molecule's utility is directly derived from its unique structural arrangement. Each functional group serves a distinct and critical purpose in a multi-step synthetic campaign.

Core Properties

A summary of the key identifiers and properties for (S)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate is presented below.

| Property | Value | Reference |

| IUPAC Name | tert-butyl (3S)-3-(aminomethyl)morpholine-4-carboxylate | N/A |

| CAS Number | 1187929-79-8 | [5] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [6] |

| Molecular Weight | 216.28 g/mol | [6] |

| Appearance | Solid | |

| SMILES | C(C)OC(=O)N1CCOCC1CN | N/A |

| InChI Key | IRSSIQNSBCQILH-QFIPXVFZSA-N | N/A |

Structural Analysis

The chemical structure reveals a carefully designed intermediate.

Note: Due to the complexity of rendering stereochemistry and specific conformers in DOT language, a validated 2D chemical structure image is provided for clarity.

Key Features:

-

tert-butoxycarbonyl (Boc) Group: This is one of the most common protecting groups for amines in organic synthesis.[7] Its purpose is to render the morpholine nitrogen non-nucleophilic, preventing it from participating in reactions intended for other parts of the molecule.[8] Its key advantage is its stability to basic and nucleophilic conditions while being easily removable with mild acid (e.g., trifluoroacetic acid, TFA), a property known as orthogonality.[9][10]

-

Primary Aminomethyl Group: This -CH₂NH₂ moiety is a potent nucleophile and a versatile synthetic handle. It readily participates in reactions such as amide bond formation, sulfonylation, and reductive amination, allowing for the covalent attachment of diverse molecular fragments.[4]

-

(S)-Stereocenter: The chiral carbon at the 3-position is critical for enantioselective recognition by biological targets. The synthesis of the pure (S)-enantiomer is paramount to ensure that the final drug candidate has the desired therapeutic effect and avoids potential off-target effects or reduced efficacy associated with the (R)-enantiomer.

Chiral Synthesis and Strategic Considerations

The synthesis of enantiomerically pure 3-substituted morpholines requires a carefully planned strategy, typically involving one of three approaches: forming the stereocenter before, during, or after cyclization.[11] For (S)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate, a common and efficient strategy involves starting from the "chiral pool," using a readily available, inexpensive chiral molecule like L-serine.[12]

Exemplary Synthetic Workflow

A plausible, multi-step synthesis starting from L-serine illustrates the key chemical transformations and the rationale behind them.

Caption: A conceptual workflow for the chiral synthesis of the target molecule.

Detailed Protocol Insights

Step 1: Morpholinone Formation from L-Serine. A common route involves the N-alkylation of L-serine methyl ester followed by reaction with an agent like chloroacetyl chloride and subsequent base-mediated intramolecular cyclization to form a chiral morpholin-5-one-3-carboxylate intermediate.[12][13] The use of L-serine directly installs the required (S)-stereochemistry at the C3 position.

Step 2: Boc Protection. The secondary amine of the morpholine ring is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).[7] This reaction is a nucleophilic acyl substitution where the amine attacks a carbonyl of the Boc anhydride.[9] This step is critical to prevent the ring nitrogen from interfering in subsequent reduction or functionalization steps.

Step 3: Reduction to the Aminomethyl Moiety. This is a key transformation. If the intermediate is a nitrile (e.g., (S)-tert-butyl 3-cyanomorpholine-4-carboxylate), it can be reduced to the primary amine using catalytic hydrogenation (e.g., H₂, PtO₂) or chemical reducing agents.[14] Alternatively, if the synthesis proceeds through the corresponding carboxylic acid or ester, it must first be converted to an amide, which is then reduced, typically with a powerful hydride reagent like lithium aluminum hydride (LiAlH₄).

Self-Validating Protocol Design: Each step in the synthesis must be monitored for completion and purity.

-

Reaction Monitoring: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is used to track the consumption of starting material and the formation of the product.

-

Purification: Column chromatography on silica gel is the standard method for purifying intermediates after each step.

-

Stereochemical Integrity: Chiral High-Performance Liquid Chromatography (HPLC) is employed at key stages, particularly for the final product, to confirm that no racemization has occurred and to determine the enantiomeric excess (% ee).

Analytical Characterization

Rigorous analytical characterization is required to confirm the identity, structure, and purity of the final compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), the aminomethyl protons (-CH₂NH₂), the morpholine ring protons (complex multiplets, ~2.5-4.0 ppm), and the NH₂ protons (broad singlet).[15] |

| ¹³C NMR | Resonances for the Boc carbonyl carbon (~155 ppm), the quaternary carbon and methyl carbons of the Boc group (~80 and ~28 ppm, respectively), and distinct signals for the carbons of the morpholine ring and the aminomethyl side chain.[15] |

| Mass Spec (ESI+) | Detection of the protonated molecular ion [M+H]⁺ at m/z ≈ 217.3. |

| Chiral HPLC | A single major peak on a suitable chiral stationary phase, confirming high enantiomeric purity. |

Applications in Drug Discovery

The primary value of (S)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate lies in its role as a versatile intermediate.[4] The two orthogonally protected amines allow for selective and sequential chemical modifications.

Caption: Key synthetic transformations enabled by the molecule's structure.

Workflow Logic:

-

Reaction at the Primary Amine: The exposed aminomethyl group is readily acylated, sulfonylated, or alkylated while the Boc group remains intact, protecting the morpholine nitrogen. This is the most common first step for incorporating the building block into a larger molecule.

-

Boc Deprotection: After modification of the primary amine, the Boc group can be cleanly removed under acidic conditions (e.g., TFA in dichloromethane or HCl in methanol).[10] This reveals the secondary amine of the morpholine ring.

-

Reaction at the Ring Nitrogen: The newly deprotected secondary amine can then undergo a second set of reactions, such as N-alkylation or arylation, allowing for the construction of highly complex and diverse chemical libraries.

This dual reactivity makes the compound an ideal starting point for synthesizing molecules targeting a wide range of diseases, including kinase inhibitors for cancer and ligands for G-protein coupled receptors (GPCRs) in neurological disorders.[16][17]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure user safety.

| Hazard Category | GHS Hazard Statements | Precautionary Statements |

| Health Hazards | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Handling | Use only in a well-ventilated area, preferably a fume hood. Avoid dust formation. Wash hands thoroughly after handling. | N/A |

| Storage | Store in a tightly-closed container. Recommended storage is refrigerated (2-8°C) and protected from light. | P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up. |

This information is a summary based on available Safety Data Sheets (SDS) and should be supplemented by a full review of the supplier-specific SDS before use.[5][18]

Conclusion

(S)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate is more than a simple chemical intermediate; it is a product of rational design tailored for the demands of modern medicinal chemistry. Its combination of a privileged morpholine core, defined stereochemistry, and orthogonal protecting groups provides chemists with a reliable and versatile tool for synthesizing complex molecular architectures. Understanding its properties, synthetic origins, and reactive potential is key to unlocking its full value in the efficient development of next-generation therapeutics.

References

- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.Methods in Molecular Biology.

- BOC Protection and Deprotection.J&K Scientific LLC.

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.Total Synthesis.

- The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry.NINGBO INNO PHARMCHEM CO.,LTD.

- Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers and Reductions of 5-Oxomorpholine-3-carboxylates.RSC Publishing.

- tert-Butyloxycarbonyl protecting group.Wikipedia.

- Synthesis and SAR of morpholine and its derivatives: A review update.EDP Sciences.

- Synthesis and SAR of morpholine and its derivatives: A review update.ResearchGate.

- New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model.Journal of Medicinal Chemistry.

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).PubMed.

- Three-Component Synthesis of Morpholine Derivatives.Thieme.

- Morpholine synthesis.Organic Chemistry Portal.

- Asymmetric synthesis of 2- and 3-substituted chiral morpholines.ResearchGate.

- (S)-3-AMINOMETHYL-MORPHOLINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER (cas 1187929-79-8) SDS/MSDS download.Guidechem.

- Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines.PMC.

- (S)-4-Boc-(3-hydroxymethyl)morpholine, 97%, Thermo Scientific™. (CAS RN 714971-28-5).Fisher Scientific.

- 3-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester.Chem-Impex.

- Tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride Safety Data Sheet.AK Scientific, Inc.

- Supporting Information including NMR Spectra.Source Not Specified.

- tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate.Vulcanchem.

- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.Chemical Science (RSC Publishing).

- Safety Data Sheet for (R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate.Fluorochem Ltd.

- tert-Butyl (R)-3-(aminomethyl)morpholine-4-carboxylate.Sigma-Aldrich.

- 3-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester.Santa Cruz Biotechnology.

- 3-AMINOMETHYL-MORPHOLINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER.LookChem.

- Novel synthetic method of (S)-3-morpholinyl carboxylic acid.Google Patents (CN102617503A).

Sources

- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [wap.guidechem.com]

- 6. scbt.com [scbt.com]

- 7. jk-sci.com [jk-sci.com]

- 8. nbinno.com [nbinno.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 14. 3-AMINOMETHYL-MORPHOLINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER|lookchem [lookchem.com]

- 15. rsc.org [rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate () for sale [vulcanchem.com]

- 18. aksci.com [aksci.com]

A Comprehensive Technical Guide to (R)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate

CAS Number: 1187929-33-4

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, including a stereodefined morpholine core, a protected primary amine, and a carbamate-protected ring nitrogen, make it a valuable intermediate for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. The morpholine moiety is a well-established "privileged structure" in drug discovery, often conferring favorable physicochemical and pharmacokinetic properties to drug candidates, such as improved solubility, metabolic stability, and oral bioavailability. The specific (R)-configuration of this building block allows for precise stereochemical control in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), which is critical for optimizing target engagement and minimizing off-target effects. This guide will delve into the synthetic rationale for its preparation and highlight its utility in the construction of innovative drug candidates.

Physicochemical Properties

(R)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate is typically a solid at room temperature and should be stored in a refrigerator.[1] Its structure combines a hydrophilic morpholine ring and a primary amine with a lipophilic tert-butyloxycarbonyl (Boc) protecting group, rendering it soluble in a range of organic solvents.

| Property | Value | Source |

| CAS Number | 1187929-33-4 | [1] |

| Molecular Formula | C10H20N2O3 | [1] |

| Molecular Weight | 216.28 g/mol | [1] |

| IUPAC Name | tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | Refrigerator | [1] |

Synthesis and Stereochemical Control

A plausible synthetic pathway would likely commence from an appropriate chiral precursor, for instance, (R)-3-amino-1,2-propanediol. The synthesis would then proceed through a series of steps involving protection of the functional groups, cyclization to form the morpholine ring, and subsequent functional group manipulations to arrive at the target compound.

Conceptual Synthetic Workflow:

Caption: Derivatization pathways of the title compound in drug synthesis.

3.3. Examples in Kinase Inhibitor Scaffolds

For example, the synthesis of selective and effective oral inhibitors of human epidermal growth factor receptor 1 and 2 (HER1 and HER2) kinases, such as BMS-599626, utilizes a chiral morpholine intermediate, specifically (3S)-3-(hydroxymethyl)morpholin-4-carboxylate tert-butyl ester. [2]This highlights the importance of chiral morpholine derivatives in the development of targeted cancer therapies.

Scientific Integrity and Experimental Rationale

The use of a pre-formed, enantiomerically pure building block like (R)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate is a cornerstone of modern, efficient, and reliable synthetic chemistry in drug discovery.

-

Causality in Experimental Choices: Employing a chiral building block eliminates the need for challenging and often low-yielding chiral separations or asymmetric syntheses at later stages of a complex synthetic route. This "chiral pool" approach significantly streamlines the synthesis of the final drug candidate, reducing costs and development timelines. The Boc protecting group is strategically chosen for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions, ensuring orthogonality with other protecting groups that may be present in the synthetic scheme.

-

Self-Validating Protocols: The synthesis of drug candidates utilizing this building block inherently incorporates multiple validation points. The stereochemical integrity of the morpholine core can be confirmed at various stages using chiral chromatography and spectroscopic techniques. The stepwise nature of the derivatization allows for the isolation and characterization of intermediates, ensuring that each chemical transformation proceeds as expected before moving to the next step. This rigorous, stepwise approach minimizes the risk of carrying impurities or stereochemical errors through the synthesis, leading to a well-characterized and pure final compound.

Conclusion

(R)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical agents. Its well-defined stereochemistry and orthogonally protected amine functionalities provide medicinal chemists with a powerful tool for the construction of novel drug candidates with potentially improved efficacy and safety profiles. The inherent advantages of the morpholine scaffold in enhancing drug-like properties underscore the importance of this intermediate in modern drug discovery. As the demand for stereochemically pure and pharmacokinetically optimized drugs continues to grow, the utility of specialized building blocks like (R)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate is expected to increase.

References

-

(R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate. MySkinRecipes. [Link]

-

tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. PubChem. [Link]

- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. ChemBK. [Link]

- Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

-

United States Patent. Googleapis.com. [Link]

-

tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. PubChem. [Link]

-

Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Atlantis Press. [Link]

- Synthesis method of (R) -3-aminobutanol.

-

(R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate. ECHO CHEMICAL CO., LTD. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

-

Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI. [Link]

-

Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. ResearchGate. [Link]

-

Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. MDPI. [Link]

Sources

A Technical Guide to the Commercial Sourcing and Quality Verification of 4-Boc-3-aminomethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Boc-3-aminomethylmorpholine is a valuable chiral building block in medicinal chemistry and drug discovery, prized for its unique conformational properties imparted by the morpholine scaffold.[1] As a critical starting material, its identity, purity, and isomeric integrity are paramount to ensure the reproducibility of synthetic campaigns and the quality of final active pharmaceutical ingredients (APIs). This guide provides an in-depth framework for navigating the commercial landscape of this intermediate. It details a systematic approach to supplier identification, qualification, and the essential analytical protocols required for incoming material verification, ensuring researchers can confidently source and utilize this key reagent.

Introduction: The Significance of 4-Boc-3-aminomethylmorpholine

4-Boc-3-aminomethylmorpholine, formally known as tert-butyl 3-(aminomethyl)morpholine-4-carboxylate, is a bifunctional molecule incorporating a morpholine ring, a primary amine, and a carbamate-protected secondary amine. The morpholine heterocycle is a privileged structure in drug design, often used to improve physicochemical properties such as aqueous solubility and metabolic stability.[1][2] The presence of the Boc (tert-butyloxycarbonyl) group allows for selective deprotection and subsequent derivatization, making it a versatile synthon for constructing more complex molecules.[3]

The compound's utility is underscored by its chiral nature. The stereocenter at the C-3 position is critical, and sourcing the correct enantiomer (e.g., (R)- or (S)-isomer) is often a mandatory requirement for targeting specific biological pathways.

dot graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} }

Caption: Structure of 4-Boc-3-aminomethylmorpholine.

Commercial Availability and Supplier Landscape

4-Boc-3-aminomethylmorpholine is available from a wide range of chemical suppliers, from large catalog companies to specialized niche manufacturers. The choice of supplier often depends on the scale of the project (milligram to kilogram), required purity, and the need for regulatory documentation.

Key Supplier Categories:

-

Large Chemical Aggregators (e.g., Sigma-Aldrich, Fisher Scientific): Offer convenience and a broad portfolio. They often provide material with standard purity grades (e.g., 95%, 97%) suitable for early-stage research.

-

Specialty Building Block Suppliers (e.g., Enamine, Combi-Blocks, Chem-Impex): Focus on novel and synthetically useful intermediates for drug discovery. They may offer higher purity grades and better characterization data.[4]

-

Contract Research and Manufacturing Organizations (CROs/CMOs): For large-scale (multi-kilogram) or GMP (Good Manufacturing Practices) grade material, these organizations are the preferred choice. They provide extensive documentation and quality assurance suitable for preclinical and clinical development.[5][6]

Table 1: Representative Commercial Suppliers and Specifications

| Supplier Category | Representative Supplier(s) | Typical Purity | Available Isomers | CAS Number | Key Considerations |

| Aggregator | Sigma-Aldrich (Synthonix) | ≥95% | (R) | 1187929-33-4 | Fast delivery for small quantities; suitable for initial screening. |

| Aggregator | ChemicalBook | 98% (Min, HPLC) | Racemic, (R) | 475106-18-4 (Racemic)[7], 1187929-33-4 ((R)-)[8] | Acts as a directory, connecting to various Chinese traders.[9] |

| Specialty | Chem-Impex International | ≥95% (NMR) | (R) | 869681-70-9 (Carboxylic acid precursor)[4] | Often provides detailed analytical data upon request. |

| Specialty | Ambeed, Inc. | 95% | Racemic | N/A | Good source for diverse building blocks in research quantities.[9] |

| Manufacturer | Various (e.g., Capot Chemical) | 98-99% | Racemic | N/A | Can often handle scale-up requests and custom synthesis.[9] |

Note: This table is representative and not exhaustive. Researchers should always obtain the latest specifications directly from the supplier.

Procurement and Qualification Workflow for Research Reagents

Sourcing a critical reagent goes beyond simply placing an order. A systematic qualification process is essential to mitigate risks associated with reagent quality, which can directly impact experimental outcomes, timelines, and budgets.[10] Adherence to quality management principles, even in a research setting, is crucial.[11][12]

dot graph "Procurement_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} }

Caption: A systematic workflow for reagent procurement and qualification.

Essential Quality Control and Analytical Verification

Upon receipt, the Certificate of Analysis (CoA) provided by the supplier should be treated as a set of claims that must be independently verified. For a molecule like 4-Boc-3-aminomethylmorpholine, the primary concerns are identity, purity, and the presence of residual solvents or synthetic byproducts.

Identity Verification: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful tool for confirming the chemical structure.

Protocol: ¹H NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard with a non-overlapping signal.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Data Processing: Process the data (Fourier transform, phase correction, baseline correction) and integrate all peaks.

Expected Spectral Features:

-

Boc Group: A characteristic singlet at ~1.45 ppm, integrating to 9 protons.[3]

-

Morpholine Ring Protons: A complex series of multiplets between ~2.5 and 4.0 ppm.

-

Aminomethyl (CH₂NH₂) Protons: Signals corresponding to the methylene group adjacent to the primary amine.

-

Amine Protons (NH and NH₂): Broad signals that may exchange with water in the solvent. Their chemical shift is highly variable.

Interpretation: The presence of all expected signals and their correct integration ratios confirms the compound's identity. The absence of significant unassigned peaks suggests high purity. Look for common impurities like residual solvents (e.g., ethyl acetate, dichloromethane) or unreacted starting materials.

Purity Assessment: HPLC and LC-MS

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying purity.[13] Coupling it with a Mass Spectrometer (LC-MS) provides simultaneous purity and mass confirmation.

Protocol: HPLC Purity Analysis

-

Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). Dilute to a working concentration of ~0.1-0.5 mg/mL with the initial mobile phase.[13]

-

Chromatographic Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid or TFA.

-

Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or 220 nm (carbamate chromophore).[13]

-

-

Data Analysis: Integrate the peak area of the main component and all impurities. Calculate purity as: Purity % = (Area_main / Area_total) * 100.

-

MS Analysis: The mass spectrometer should show a prominent ion corresponding to the expected mass of the molecule ([M+H]⁺). For C₁₀H₂₀N₂O₃, the expected monoisotopic mass is 216.15 g/mol .

Handling, Storage, and Safety

As a morpholine derivative and an amine, 4-Boc-3-aminomethylmorpholine requires careful handling.

-

Safety: The compound is typically classified as an irritant to the skin, eyes, and respiratory system. Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, often under refrigeration (2-8 °C) as recommended by suppliers, to prevent degradation.[4] It is hygroscopic and should be protected from moisture.[16]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

The successful integration of 4-Boc-3-aminomethylmorpholine into a research or development program hinges on diligent sourcing and rigorous quality verification. By adopting a systematic approach that moves from supplier evaluation to independent analytical confirmation, scientists can ensure the integrity of their starting materials. This practice not only safeguards the validity of experimental results but also upholds the principles of process reproducibility and scientific rigor that are fundamental to drug discovery and development.[5][10]

References

- Vertex AI Search. Pharmaceutical Intermediate Quality Standards: A Practical Guide. Accessed January 4, 2026.

- ChemicalBook. (R)-4-Boc-3-aminomethylmorpholine CAS#: 1187929-33-4. Accessed January 4, 2026.

- ChemBK. 4-N-Boc-3-(Aminomethyl)morpholine. Accessed January 4, 2026.

- BenchChem. A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC. Accessed January 4, 2026.

- PYG Lifesciences. Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Published December 23, 2024.

- NINGBO INNO PHARMCHEM CO.,LTD. Quality Assurance in Pharmaceutical Intermediates: Ensuring Safety and Efficacy. Published December 18, 2025.

- Carl ROTH. Safety Data Sheet: Morpholine. Accessed January 4, 2026.

- U.S. Food and Drug Administration (FDA). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Published August 2001.

- Redox. Safety Data Sheet Morpholine Revision 5. Published October 1, 2022.

- World Health Organization (WHO).

- SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Accessed January 4, 2026.

- Chem-Impex. 4-Boc-3(R)-morpholinecarboxylic acid. Accessed January 4, 2026.

- Sigma-Aldrich. tert-Butyl (R)-3-(aminomethyl)

- Beilstein Journals. EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines. Accessed January 4, 2026.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 8083, Morpholine. Accessed January 4, 2026.

- Wikipedia. Morpholine. Accessed January 4, 2026.

- E3S Web of Conferences.

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Morpholine - Wikipedia [en.wikipedia.org]

- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 4. chemimpex.com [chemimpex.com]

- 5. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]

- 6. nbinno.com [nbinno.com]

- 7. chembk.com [chembk.com]

- 8. (R)-4-Boc-3-aminomethylmorpholine CAS#: 1187929-33-4 [amp.chemicalbook.com]

- 9. 3-N-Boc-aminomethylmorpholine manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 10. tianmingpharm.com [tianmingpharm.com]

- 11. fda.gov [fda.gov]

- 12. who.int [who.int]

- 13. benchchem.com [benchchem.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. redox.com [redox.com]

- 16. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of tert-butyl 3-(aminomethyl)morpholine-4-carboxylate

An In-depth Technical Guide to the Solubility of tert-butyl 3-(aminomethyl)morpholine-4-carboxylate

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its absorption, bioavailability, and the feasibility of formulation.[1][2] This guide provides a comprehensive technical overview of the solubility profile of this compound, a representative Boc-protected morpholine derivative. We will dissect the molecule's structural components to predict its behavior in various solvent systems, provide detailed, field-proven protocols for both kinetic and thermodynamic solubility determination, and discuss the key factors, such as pH, that modulate its solubility. This document is intended for researchers, medicinal chemists, and drug development scientists who require a deep, practical understanding of how to assess and interpret the solubility of complex heterocyclic molecules.

Molecular Structure and its Influence on Solubility

The is a composite of the physicochemical properties of its distinct functional groups. A nuanced understanding of each component is essential for predicting and manipulating its solubility.

-

Morpholine Ring : This core heterocycle contains both an ether linkage and a tertiary amine (as a carbamate). The oxygen atom acts as a hydrogen bond acceptor, enhancing polarity and interaction with protic solvents.[3] Morpholine itself is entirely miscible with water and many organic solvents, establishing a foundation for moderate to good solubility in polar systems.[4][5][6]

-

tert-Butoxycarbonyl (Boc) Group : As a protecting group on the morpholine nitrogen, the Boc group introduces a bulky, nonpolar, and lipophilic character to the molecule.[7] This significantly increases the likelihood of solubility in nonpolar organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF). However, it can concurrently decrease aqueous solubility by masking the polarity of the parent amine and increasing the molecule's overall hydrophobicity.[7]

-

Aminomethyl Group (-CH₂NH₂) : This primary amine is the most significant contributor to the pH-dependent solubility of the molecule. As a basic functional group, it will be predominantly neutral at alkaline pH and become protonated (-CH₂NH₃⁺) under acidic conditions. This ionization dramatically increases the molecule's polarity and its ability to interact with water, leading to a substantial increase in aqueous solubility at lower pH values.[1][8]

The interplay between the lipophilic Boc group and the hydrophilic, ionizable aminomethyl group dictates the compound's overall solubility profile, making a multi-solvent and pH-variable analysis essential.

Caption: Key functional groups of the target molecule and their respective contributions to its overall solubility profile.

Experimental Determination of Solubility

In drug discovery, solubility is assessed in two primary forms: kinetic and thermodynamic. Kinetic solubility is a high-throughput measure used in early discovery to flag potential issues, while thermodynamic solubility is the "gold standard" equilibrium measurement crucial for later-stage development.[9][10][11]

Caption: Comparative workflow for kinetic and thermodynamic solubility assays, highlighting differences in starting material, duration, and analysis.

Protocol: High-Throughput Kinetic Solubility Assay

This method is designed for rapid assessment and is suitable for early-stage discovery. It measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.[9][12]

Methodology:

-

Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation: In a 96-well microtiter plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

-

Buffer Addition: Add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.

-

Incubation: Seal the plate and shake at a constant temperature (e.g., 25°C) for 1-2 hours.[9][12]

-

Analysis: Measure the turbidity (light scattering) of each well using a nephelometer or plate reader. The solubility limit is defined as the concentration above which a significant increase in turbidity is observed.[11]

Causality & Insights:

-

Why DMSO? DMSO is a strong organic solvent capable of dissolving a wide range of compounds, making it an ideal starting point for high-throughput screening. However, the final DMSO concentration must be kept low as it can artificially inflate solubility measurements.[13]

-

Trustworthiness: This is a "kinetic" measurement because the system may not have reached thermodynamic equilibrium. It can sometimes overestimate solubility, as it measures the point of precipitation from a supersaturated solution rather than the true equilibrium concentration.[10]

Protocol: Thermodynamic "Shake-Flask" Solubility Assay

This is the definitive method for determining the equilibrium solubility, critical for lead optimization and pre-formulation studies.[9]

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound (ensuring undissolved solid remains) to a series of vials.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, pH 7.4 PBS, pH 2.0 HCl buffer, Dichloromethane, Methanol) to each vial.

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution via centrifugation or filtration.

-

Scientist's Note: Use of a low-binding filter (e.g., PTFE) is critical to prevent loss of the analyte.

-

-

Quantification: Carefully take an aliquot of the clear supernatant, dilute it with an appropriate mobile phase, and determine the concentration of the dissolved compound using a validated analytical method, such as LC-MS or UV-Vis spectroscopy against a standard curve.

Causality & Insights:

-

Why Excess Solid? The presence of undissolved solid at the end of the experiment is the primary validation that the solution is truly saturated and that the measured concentration represents the equilibrium solubility.

-

Why 24-48 hours? This extended period allows for the dissolution/precipitation equilibrium to be fully established, including any potential solid-state transformations (e.g., from an amorphous to a more stable, less soluble crystalline form).[14]

Expected Solubility Profile and Data Interpretation

While precise quantitative data requires experimental execution, a qualitative and semi-quantitative profile can be predicted based on the molecule's structure.

Table 1: Illustrative Solubility Profile of this compound

| Solvent System | Solvent Type | Predicted Solubility | Rationale |

| Aqueous Buffer, pH 2.0 | Aqueous, Acidic | High | The primary amine is fully protonated (-NH₃⁺), forming a highly polar salt that readily dissolves in water. |

| Aqueous Buffer, pH 7.4 | Aqueous, Neutral | Low to Moderate | The primary amine is partially protonated. Solubility is a balance between the polar morpholine/amine and the lipophilic Boc group. |

| Aqueous Buffer, pH 10.0 | Aqueous, Basic | Very Low | The primary amine is in its neutral, free base form (-NH₂), significantly reducing polarity and aqueous solubility. |

| Methanol (MeOH) | Polar Protic | High | Capable of hydrogen bonding with the morpholine oxygen and amine; also solvates the Boc group effectively. |

| Dichloromethane (DCM) | Nonpolar Aprotic | High | The large, lipophilic Boc group dominates, leading to good solubility in chlorinated solvents. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Good solvent for both the polar (morpholine) and nonpolar (Boc) portions of the molecule.[7] |

| Hexanes | Nonpolar | Very Low | Insufficient polarity to effectively solvate the morpholine ring or the primary amine. |

Key Factors Modulating Solubility

-

pH: As demonstrated in the table above, pH is the most critical factor for aqueous solubility due to the basic aminomethyl group.[8] For oral drug development, solubility across the physiological pH range (1.5 to 7.5) must be thoroughly characterized.

-

Temperature: For most solid solutes, solubility is an endothermic process, meaning solubility tends to increase with higher temperatures.[1] This can be a key parameter to control during formulation.

-

Solid-State Properties: The crystalline form (polymorph) of the solid material can significantly impact its solubility.[14][15] An amorphous solid will typically exhibit higher kinetic solubility than a stable crystalline form because less energy is required to break the solid lattice. It is crucial to characterize the solid form used in any solubility experiment.

Conclusion

The is a complex property governed by a delicate balance between its lipophilic Boc-protecting group and its polar, pH-sensitive aminomethyl-morpholine core. A comprehensive assessment requires both high-throughput kinetic assays for initial screening and rigorous thermodynamic shake-flask experiments for definitive characterization. Due to the presence of the basic amine, a thorough investigation of pH-dependent aqueous solubility is mandatory for any drug development program involving this or structurally similar scaffolds. The protocols and principles outlined in this guide provide a robust framework for obtaining reliable and interpretable solubility data, enabling informed decision-making in the progression of new chemical entities.

References

- An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Benchchem.

- 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.

- Morpholine | Molecular formula: C4H9NO.

- 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader.

- FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. PPTX.

- Morpholine (CAS: 110-91-8)

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- MORPHOLINE (CAS 110-91-8).

- Factors that Affect the Solubility of Drugs. Pharmaguideline.

- tert-Butyl (R)-3-(aminomethyl)

- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.

- Kinetic Solubility Assays Protocol. AxisPharm.

- Kinetic solubility: Experimental and machine‐learning modeling perspectives. Request PDF.

- MORPHOLINE.

- Solubility Toolbox for Successful Design of Drug Candid

- Morpholine: Chemical Properties, Reactivity and Uses. ChemicalBook.

- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 3. polybluechem.com [polybluechem.com]

- 4. Morpholine | Molecular formula: C4H9NO - IRO Water Treatment [irowater.com]

- 5. atamankimya.com [atamankimya.com]

- 6. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 9. enamine.net [enamine.net]

- 10. researchgate.net [researchgate.net]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. inventivapharma.com [inventivapharma.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

The Alchemist's Handshake: A Technical Guide to the Safe Handling and Application of Boc-Protected Aminomethylmorpholine

Executive Summary

In the landscape of modern pharmaceutical and materials science, Boc-protected aminomethylmorpholine (tert-butyl (morpholin-4-ylmethyl)carbamate) represents a key building block, prized for its versatile morpholine core and the strategically labile Boc protecting group. Its utility, however, is paired with a specific set of handling requirements dictated by the combined chemical personalities of a tertiary amine, a carbamate, and the morpholine heterocycle. This guide serves as a comprehensive technical resource for researchers, chemists, and process development professionals. It moves beyond rote recitation of safety data, providing a framework of understanding rooted in chemical principles to ensure both the integrity of the research and the safety of the practitioner. We will dissect the compound's hazard profile, establish rigorous protocols for its handling and storage, and detail a validated experimental workflow for its most common synthetic transformation—acid-mediated deprotection—elucidating the causality behind each critical step.

Section 1: Compound Profile and Physicochemical Properties

Boc-protected aminomethylmorpholine is a solid, typically appearing as a white to off-white powder. Its structure marries the polarity of the morpholine ring with the lipophilic nature of the tert-butoxycarbonyl (Boc) group, granting it solubility in a range of organic solvents.

| Property | Data | Source(s) |

| IUPAC Name | tert-butyl (morpholin-4-ylmethyl)carbamate | N/A |

| CAS Number | 135632-53-0 (analogue) | [1] |

| Molecular Formula | C10H20N2O3 | [2] |

| Molecular Weight | 216.28 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in methanol, chloroform, dichloromethane. Limited solubility in water. | [4][5] |

Note: Specific data like melting and boiling points are not consistently published; however, related carbamates are solids with melting points often above 100°C.[3][5]

Section 2: Hazard Identification and Integrated Risk Assessment

A comprehensive risk assessment for Boc-protected aminomethylmorpholine requires a synthetic approach, integrating the known hazards of its constituent parts: the morpholine core and the Boc-protected amine functionality. While a specific GHS classification for this exact molecule is not universally published, data from close structural analogues and the parent heterocycle provide a robust predictive hazard profile.

Core Contributor 1: The Morpholine Moiety Morpholine itself is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[6][7][8] Long-term exposure to morpholine derivatives can lead to organ damage, particularly to the liver and kidneys.[6]

Core Contributor 2: The Boc-Protected Amine Structurally similar Boc-protected amines are consistently classified as:

-

Serious Eye Irritants (Category 2A) or Causing Serious Eye Damage (Category 1): The potential for serious, irreversible eye damage is significant.[9][11]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[9][12]

-

Respiratory Irritant: May cause respiratory irritation upon inhalation of dusts.[10][13]

Synthesized Hazard Profile for Boc-Aminomethylmorpholine: Based on the above, the compound must be treated as hazardous . The primary risks are dermal and ocular contact, with a secondary risk from inhalation of airborne particulates and ingestion.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318/H319: Causes serious eye damage/irritation.

-

H335: May cause respiratory irritation.

This synthesized profile mandates the stringent engineering controls and personal protective equipment detailed in the following section.

Section 3: Safe Handling, PPE, and Engineering Controls

The fundamental principle for handling this compound is the prevention of contact . All operations should be designed to eliminate routes of exposure.

Engineering Controls:

-

Chemical Fume Hood: All weighing, transfers, and reactions involving Boc-protected aminomethylmorpholine must be conducted inside a certified chemical fume hood.[6] This is non-negotiable and serves two purposes: it contains any fine powders from becoming airborne, preventing inhalation, and it protects the user from vapors of solvents used in conjunction with the compound.

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, such as during quenching or workup of a reaction, the use of a full-face shield over safety goggles is best practice.[10]

-

Hand Protection: Chemically resistant nitrile gloves are required. Ensure gloves are inspected before use and employ proper removal techniques to avoid contaminating skin.[11] For prolonged operations or when handling the deprotection reagent Trifluoroacetic Acid (TFA), heavier gloves or double-gloving is recommended.

-

Protective Clothing: A flame-resistant laboratory coat must be worn and fully fastened. Ensure it has elastic cuffs to prevent dust from entering sleeves.

-

Respiratory Protection: Generally not required if all work is performed within a fume hood. If a situation arises where dust exposure is possible outside of a hood (e.g., a large spill), a NIOSH-approved respirator with a particulate filter is necessary.[13]

Personal Practices:

-

Assume all chemicals are hazardous.[14]

-

Avoid all personal contact, including inhalation.[15]

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10][15]

-

Do not eat, drink, or smoke in the laboratory.[10]

-

Use disposable bench paper to protect work surfaces and dispose of it as contaminated waste.[16]

Section 4: Storage and Chemical Stability

-

Storage Conditions: Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[15] The storage area should be segregated from incompatible materials.

-

Incompatibilities:

-

Strong Oxidizing Agents: Can react vigorously.

-

Strong Acids: While necessary for deprotection, uncontrolled mixing can lead to a rapid, exothermic reaction. Boc-protected amines are, by design, acid-labile.[17]

-

Acid Chlorides & Anhydrides: These are incompatible with the amine functionality, even when protected.[13]

-

-

Stability: The compound is stable under recommended storage conditions. Avoid exposure to moisture and extreme heat.

Section 5: The Causality of Practice: A Validated Protocol for Boc Deprotection

The most common manipulation of this compound is the removal of the Boc group to liberate the primary amine. This is typically achieved with a strong acid like Trifluoroacetic Acid (TFA). The following protocol is designed for safety and efficacy, with each step's rationale explained.

Objective: To deprotect tert-butyl (morpholin-4-ylmethyl)carbamate to yield (morpholin-4-yl)methanamine.

Reagents & Hazards:

-

Boc-aminomethylmorpholine: Skin/eye irritant (See Section 2).

-

Dichloromethane (DCM): Volatile, suspected carcinogen. Handle only in a fume hood.

-

Trifluoroacetic Acid (TFA): Highly corrosive, causes severe burns. Vapors are harmful. Handle only in a fume hood with appropriate PPE.[18]

-

Saturated Sodium Bicarbonate Solution: Corrosive (basic). Generates CO2 gas upon neutralization.

-

Diethyl Ether or MTBE: Extremely flammable.

Step-by-Step Methodology

-

Reaction Setup (in Fume Hood):

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Boc-aminomethylmorpholine (1.0 eq).

-

Dissolve the solid in Dichloromethane (DCM), using approximately 10 mL per gram of starting material.

-

Cool the flask to 0 °C using an ice bath.

-

Causality: Starting the reaction at 0 °C is a critical control measure. The acid-catalyzed cleavage of the Boc group is exothermic. Cooling the mixture ensures that the addition of the highly corrosive TFA does not cause an uncontrolled temperature spike, which could lead to splashing or increased vaporization of the DCM solvent.[18]

-

-

Deprotection (Acid Addition):

-

Slowly, via addition funnel or syringe, add Trifluoroacetic Acid (TFA) (5-10 eq.) to the stirred solution at 0 °C. A common and effective combination is a 1:1 mixture of DCM:TFA.[19]

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Causality: The mechanism begins with the protonation of the carbamate's carbonyl oxygen by TFA.[20] This makes the carbonyl carbon more electrophilic, weakening the C-O bond to the tert-butyl group. The stable tert-butyl cation leaves, and the resulting carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and the desired primary amine.[20] The reaction vessel must not be sealed to allow this gas to vent.[21]

-

-

Monitoring & Workup:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator. Use a cold trap to capture the volatile DCM and TFA.

-

Causality: Removing the bulk of the solvent and excess TFA simplifies the subsequent neutralization and extraction steps. Residual TFA will form a salt with the product amine, often resulting in a viscous oil.[21]

-

-

Neutralization & Extraction (Quench):

-

Re-dissolve the crude residue in a minimal amount of DCM.

-

Slowly and carefully add this solution to a beaker containing a stirred, saturated solution of sodium bicarbonate (NaHCO3). CAUTION: Vigorous gas evolution (CO2) will occur. Perform this step slowly to control the foaming.

-

Continue adding the NaHCO3 solution until the aqueous layer is basic (test with pH paper).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with DCM.

-

Causality: This is a critical purification step. The product amine is protonated by the excess TFA, forming a TFA salt. To isolate the free amine, a base (NaHCO3) is required to neutralize the acid and deprotonate the product. This makes the amine soluble in the organic solvent (DCM), allowing it to be separated from the water-soluble salts.

-

-

Drying and Isolation:

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free amine product.

-

Visualizing the Workflow

The following diagrams illustrate the core safety logic and the experimental procedure.

Caption: Risk mitigation workflow for Boc-aminomethylmorpholine.

Caption: Experimental workflow for safe Boc deprotection.

Section 6: Spill and Emergency Procedures

Minor Spill (Contained within a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand. Do not use combustible materials like paper towels for large spills.[7]

-

For acidic spills (e.g., involving TFA), neutralization with a weak base like sodium bicarbonate can be performed cautiously.[7]

-

Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[22]

-

Decontaminate the area with soap and water.[23]

Major Spill (Outside of a fume hood):

-

Evacuate the immediate area and alert all personnel.[8]

-

If the material is flammable or volatile solvents are involved, eliminate all sources of ignition.[22]

-

Close the laboratory door and prevent re-entry.

-

Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[23]

-

Provide them with the chemical name and quantity spilled.

Personnel Exposure:

-

Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[6][22]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[10]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Section 7: Waste Disposal

All waste generated from handling and reacting Boc-protected aminomethylmorpholine must be treated as hazardous waste.

-

Solid Waste: Contaminated PPE, spill cleanup materials, and residual solid compound should be collected in a clearly labeled, sealed hazardous waste container.

-

Liquid Waste:

-

Halogenated Waste: DCM and other chlorinated solvents must be collected in a designated halogenated organic waste container.

-

Acidic Waste: Waste streams containing TFA must be neutralized before disposal or collected in a designated acid waste container, as per institutional guidelines. Do not mix TFA waste with basic or cyanide-containing waste streams.

-

-

Consult your institution's EHS department for specific disposal protocols. Never pour chemical waste down the drain.[3]

References

-

IQS Directory. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

-

Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

Oakland University. (2025-2026). EHSO Manual: Spill Control/Emergency Response. Retrieved from [Link]

-

University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

Reddit. (2023, October 18). Boc De-protection. r/Chempros. Retrieved from [Link]

-

ChemBK. (2024, April 9). tert-butyl carbamate. Retrieved from [Link]

-

ChemBK. (2024, April 9). tert-butyl (2-Methylpiperidin-4-yl)carbaMate. Retrieved from [Link]

-

DCHAS-L Archives. (2010, September 24). Re: BOC clevage safety protocols. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]

-

Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Capot Chemical. (2025, December 23). MSDS of Tert-butyl (4-ethylpiperidin-4-yl)carbamate. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-((4-methylpiperidin-4-yl)methyl)carbamate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

UNC Environmental Health and Safety. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

-

Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from [Link]

-

ChemBK. (n.d.). (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate. Retrieved from [Link]

Sources

- 1. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]

- 3. fishersci.com [fishersci.com]

- 4. chembk.com [chembk.com]

- 5. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 6. diplomatacomercial.com [diplomatacomercial.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 9. tert-butyl N-((4-methylpiperidin-4-yl)methyl)carbamate | C12H24N2O2 | CID 70650847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 12. fishersci.ie [fishersci.ie]

- 13. capotchem.com [capotchem.com]

- 14. moravek.com [moravek.com]

- 15. Boc-Protected Amino Groups [organic-chemistry.org]

- 16. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 17. fishersci.co.uk [fishersci.co.uk]

- 18. benchchem.com [benchchem.com]

- 19. Boc Deprotection - TFA [commonorganicchemistry.com]

- 20. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 21. reddit.com [reddit.com]

- 22. ehs.princeton.edu [ehs.princeton.edu]

- 23. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

A Senior Application Scientist's Guide to the Physical Properties of Chiral Morpholine Building Blocks